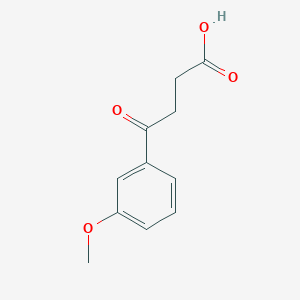

4-(3-Methoxyphenyl)-4-oxobutansäure

Übersicht

Beschreibung

4-(3-Methoxyphenyl)-4-oxobutanoic acid is a compound that has not been extensively studied. It is a derivative of 4-hydroxy-3-methoxycinnamic acid, also known as ferulic acid . Ferulic acid is a hydroxycinnamic acid and an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is a phenolic phytochemical and is ubiquitous in the plant kingdom, including a number of vegetable sources .

Wissenschaftliche Forschungsanwendungen

Biochemie: Verbesserung der Muskelfunktion

In der Biochemie wurde diese Verbindung hinsichtlich ihres Potenzials untersucht, die Muskelkraft zu verbessern und den durch übermässigen Sport induzierten Proteinkatabolismus zu hemmen . Sie kann die Muskelentwicklung fördern und den Glukose- und Lipidstoffwechsel in der Leber verbessern, was auf ihre Verwendung als Nahrungsergänzungsmittel für die Muskelsundheit hindeutet.

Pharmakologie: Potenzielles Therapeutikum

Pharmakologisch gesehen könnte „4-(3-Methoxyphenyl)-4-oxobutansäure“ aufgrund ihres Metabolitenprofils bei Sprague-Dawley-Ratten von Bedeutung sein, das auf einen schnellen Metabolismus und eine breite Gewebsverteilung hinweist . Dies deutet auf potenzielle therapeutische Anwendungen hin, insbesondere bei der Entwicklung von Medikamenten, die eine schnelle systemische Verteilung erfordern.

Landwirtschaft: Pflanzenwachstum und -gesundheit

In der Landwirtschaft wurden Derivate dieser Verbindung mit einem verbesserten hepatischen Lipidstoffwechsel über spezifische Rezeptoren in Verbindung gebracht, was für die Pflanzenkraft und das Pflanzenwachstum von entscheidender Bedeutung sein könnte . Die Wechselwirkung der Verbindung mit Pflanzenrezeptoren könnte zur Entwicklung neuer landwirtschaftlicher Behandlungen führen.

Lebensmittelindustrie: Aromastoffe und Konservierungsstoffe

Die Lebensmittelindustrie könnte „this compound“ aufgrund ihrer antioxidativen Eigenschaften als Aromastoff oder Konservierungsmittel verwenden . Ihr Potenzial, das Geschmacksprofil von Lebensmitteln zu verbessern und die Haltbarkeit zu verlängern, macht sie zu einem wertvollen Forschungsobjekt.

Kosmetische Formulierungen: Hautschutz

In kosmetischen Formulierungen gewinnen Derivate dieser Verbindung aufgrund ihrer photoprotektiven Eigenschaften Aufmerksamkeit, die die Haut vor schädlicher UV-Strahlung schützen können . Die Erforschung ihrer Stabilität und Wirksamkeit in verschiedenen Formulierungen könnte zu neuen Hautpflegeprodukten führen.

Wirkmechanismus

Target of Action

The primary target of 4-(3-Methoxyphenyl)-4-oxobutanoic acid, also known as HMPA, is the GPR41 receptor . This receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Mode of Action

HMPA interacts with its target, the GPR41 receptor, with a higher affinity than its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA) . The activation of this receptor stimulates the lipid catabolism pathway, playing a crucial role in anti-obesity effects and the improvement of hepatic steatosis .

Biochemical Pathways

HMPA affects the lipid catabolism pathway . It is produced by the gut microbiota through the conversion of HMCA, a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . The activation of the GPR41 receptor by HMPA leads to the stimulation of the lipid catabolism pathway, which plays a crucial role in anti-obesity effects and the improvement of hepatic steatosis .

Pharmacokinetics

After oral administration, HMPA undergoes rapid metabolism and wide tissue distribution . It reaches the maximum concentration in the bloodstream within 15 minutes . HMPA and its conjugates are also detected in the target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles .

Result of Action

HMPA has several beneficial effects. It enhances absolute grip strength and relative grip strength . Low-dose HMPA administration increases Myf5 expression in sedentary mice, suggesting that low-dose HMPA may promote muscle development . Additionally, HMPA improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .

Action Environment

The action, efficacy, and stability of HMPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host

Biochemische Analyse

Biochemical Properties

4-(3-Methoxyphenyl)-4-oxobutanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxycinnamate reductase, an enzyme that facilitates the conversion of hydroxycinnamic acids. This interaction is crucial for the compound’s role in metabolic pathways, particularly in the reduction of hydroxycinnamic acids to their corresponding hydroxyphenylpropionic acids .

Cellular Effects

The effects of 4-(3-Methoxyphenyl)-4-oxobutanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance grip strength and inhibit protein catabolism in muscle cells . Additionally, it improves hepatic glucose and lipid metabolism, indicating its potential in managing metabolic disorders .

Molecular Mechanism

At the molecular level, 4-(3-Methoxyphenyl)-4-oxobutanoic acid exerts its effects through various mechanisms. It binds to specific receptors, such as the GPR41 receptor, which plays a role in lipid catabolism and metabolic homeostasis . The compound also influences gene expression by modulating the activity of transcription factors and enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Methoxyphenyl)-4-oxobutanoic acid change over time. The compound is rapidly metabolized and distributed across various tissues, with significant accumulation in the liver, kidneys, and muscles . Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes rapid conversion into conjugates, which are then distributed to target organs .

Dosage Effects in Animal Models

The effects of 4-(3-Methoxyphenyl)-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, the compound enhances muscle strength and improves metabolic functions . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-(3-Methoxyphenyl)-4-oxobutanoic acid is involved in several metabolic pathways. It is a product of the reduction of hydroxycinnamic acids by hydroxycinnamate reductase . This compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in lipid metabolism is particularly noteworthy, as it contributes to the catabolism of fatty acids and the regulation of metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4-(3-Methoxyphenyl)-4-oxobutanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . Its localization and accumulation in these tissues are critical for its biochemical and physiological effects.

Subcellular Localization

4-(3-Methoxyphenyl)-4-oxobutanoic acid is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is essential for its function in metabolic pathways and cellular processes.

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-9-4-2-3-8(7-9)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHZTXJBKDZSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374881 | |

| Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38102-67-9 | |

| Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38102-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

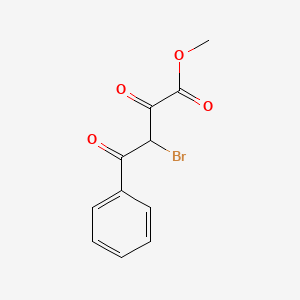

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

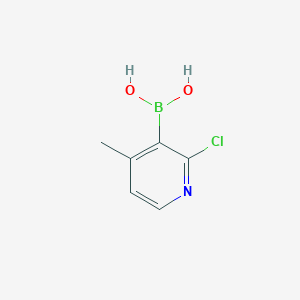

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1597737.png)

![4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B1597742.png)